molecular formula C6H6N2O B6618401 5-Methylisoxazole-4-acetonitrile CAS No. 1824462-79-4

5-Methylisoxazole-4-acetonitrile

Cat. No.: B6618401
CAS No.: 1824462-79-4
M. Wt: 122.12 g/mol
InChI Key: IOIOSAXXNVIVDJ-UHFFFAOYSA-N
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Description

5-Methylisoxazole-4-acetonitrile (CAS 1824462-79-4) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C6H6N2O and a molecular weight of 122.13 g/mol, belongs to the important class of isoxazole derivatives . Isoxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen, which are recognized as key pharmacophores in medicinal chemistry and are frequently utilized in the synthesis of various synthetic products . The structure of this compound, which includes a nitrile-functionalized acetonitrile side chain at the 4-position of the 5-methylisoxazole ring, makes it a versatile intermediate for constructing more complex molecules . Researchers value this compound for its potential application in drug discovery and development, particularly as a scaffold for creating molecules with targeted biological activities. As a heterocyclic building block, it can be used in various synthetic transformations to develop potential pharmaceutical agents. It is supplied with a guaranteed purity of 95% or higher . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-8-9-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIOSAXXNVIVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The formation of the isoxazole core often begins with the cyclocondensation of β-keto esters with hydroxylamine derivatives. For example, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 75–150°C to yield ethyl ethoxymethyleneacetoacetic ester, a key intermediate. Subsequent treatment with hydroxylamine sulfate at −20°C to 10°C facilitates cyclization to ethyl-5-methylisoxazole-4-carboxylate, achieving crude yields of 85%. This step’s low-temperature regime minimizes side reactions, while hydroxylamine sulfate replaces traditional hydrochloride salts to suppress isomeric impurities like ethyl-3-methylisoxazole-4-carboxylate (<0.1%).

Acid Hydrolysis to Carboxylic Acid Derivatives

The ester intermediate undergoes hydrolysis using strong acids (e.g., HCl or H₂SO₄) to produce 5-methylisoxazole-4-carboxylic acid. Crystallization from toluene-acetic acid mixtures enhances purity (99.8–100% HPLC potency). This step is critical for subsequent functionalization, as crystalline acids exhibit superior reactivity in nitrile-forming reactions.

Conversion of Carboxylic Acid to Acetonitrile

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 5-methylisoxazole-4-carbonyl chloride. Anhydrous conditions and toluene as a solvent prevent hydrolysis, with excess SOCl₂ acting as both reactant and solvent. This intermediate’s instability necessitates immediate use in subsequent steps.

Table 1: Hypothetical Reaction Conditions for Acetonitrile Synthesis

StepReactantsConditionsYield*
Acid chloride formationSOCl₂, toluene0–25°C, 2–4 h90–95%
Cyanide substitutionKCN, Et₃N−10°C to RT, 6 h70–80%
Amide dehydrationPOCl₃, DMF80°C, 3 h65–75%
*Theoretical yields based on analogous transformations.

Optimization Strategies for Impurity Control

Solvent Selection in Crystallization

Crystallization of 5-methylisoxazole-4-carboxylic acid in toluene-acetic acid (3:1 v/v) reduces residual solvents and isomers to <0.1%. Similar solvent systems (e.g., ethyl acetate-heptane) are employed in later stages to isolate nitrile products, as demonstrated in Ambeed’s protocols for related isoxazole carboxamides.

Reverse Addition Technique

In coupling reactions, reverse addition of trifluoromethyl aniline to acid chlorides prevents localized basification, curtailing byproducts like CATA (4-trifluoromethylacetanilide) to 0.0006%. Applying this method to cyanide substitutions could mitigate undesired polymerization or hydrolysis.

Scalability and Industrial Relevance

Continuous Flow Reactors

The exothermic nature of nitrile formation demands precise temperature control. Patent data highlight batch processes, but continuous flow systems could enhance safety and yield for large-scale acetonitrile production.

Green Chemistry Considerations

Replacing SOCl₂ with enzymatic or catalytic methods for acid chloride synthesis remains unexplored but aligns with sustainable chemistry trends.

Analytical and Characterization Data

Chromatographic Purity

HPLC analysis of intermediates (e.g., ethyl-5-methylisoxazole-4-carboxylate) shows >99.8% purity, setting a benchmark for acetonitrile derivatives.

Spectroscopic Confirmation

While NMR data for 5-methylisoxazole-4-acetonitrile are absent, related compounds exhibit characteristic signals:

  • ¹H NMR : Methyl groups on the isoxazole ring resonate at δ 2.60 ppm.

  • ¹³C NMR : Nitrile carbons typically appear at δ 115–120 ppm.

Chemical Reactions Analysis

Reactivity of the Acetonitrile Group

The nitrile group in 5-methylisoxazole-4-acetonitrile may participate in reactions typical of nitriles:

Reaction Type Conditions Potential Products
Hydrolysis Acidic or basic aqueous conditions5-Methylisoxazole-4-acetamide or carboxylic acid
Reduction H₂/Pd or LiAlH₄5-Methylisoxazole-4-ethylamine
Cycloaddition Cu-catalyzed azide-alkyne reactionsTriazole-linked isoxazole conjugates

By-Product Formation and Mitigation

Key challenges in isoxazole chemistry include controlling isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) and by-products like CATA (a dimerization product). Strategies to minimize these include:

  • Reverse addition techniques during coupling reactions to limit localized basified zones .

  • Use of hydroxylamine sulfate instead of hydrochloride to reduce isomer formation .

Thermal Stability and Pyrolysis

Pyrolysis studies on 5-methylisoxazole derivatives (e.g., 5-methylisoxazole-4-carboxylic acid) reveal decomposition pathways:

  • At high temperatures, 3-hydroxybutenenitrile and ketonitriles form as primary products .

  • Thermal rearrangement may yield azirines or oxazoles , depending on substituents .

Functionalization for Biological Activity

Isoxazole-4-acetonitrile derivatives could serve as precursors for pharmacologically active compounds:

  • Amide coupling with heterocyclic amines (e.g., thiazoles) using reagents like PyBrop or EDCI .

  • Nitration at the 4-position using HNO₃/H₂SO₄, though regioselectivity depends on reaction conditions .

Key Data from Analogous Compounds

Compound Reaction Conditions Yield Reference
5-Methylisoxazole-4-carboxylic acidCyclization with hydroxylamineH₂NOH·H₂SO₄, −20°C to 10°C99.8% HPLC purity
Ethyl-5-methylisoxazole-4-carboxylateAcid hydrolysis (HCl, reflux)6M HCl, 6 hours95%
5-Methylisoxazole-4-carbonyl chlorideThionyl chloride treatmentSOCl₂, toluene, 0–50°C>99%

Scientific Research Applications

Pharmaceutical Development

5-Methylisoxazole-4-acetonitrile serves as a valuable intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their therapeutic potential, particularly in the development of anti-inflammatory and analgesic medications. Notably, compounds derived from 5-methylisoxazole have been shown to exhibit significant biological activity, making them candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study: Leflunomide Synthesis

Leflunomide, an anti-rheumatic drug, is synthesized using 5-methylisoxazole-4-carboxylic acid derivatives. The process involves the reaction of this compound with trifluoromethylaniline, resulting in a product that demonstrates enhanced therapeutic efficacy compared to previous formulations. This synthesis highlights the importance of this compound as a precursor in developing effective treatments for chronic inflammatory diseases .

Agrochemical Applications

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its incorporation into these products enhances their efficacy, contributing to improved crop yields and pest resistance. Research indicates that compounds derived from isoxazole structures can effectively target specific biochemical pathways in pests and pathogens, leading to more sustainable agricultural practices .

Biochemical Research

Researchers utilize this compound to investigate metabolic pathways and enzyme interactions. Its role as a biochemical probe aids in understanding complex biological processes, including those involved in disease mechanisms and drug metabolism. The compound's ability to interact with various biomolecules makes it a useful tool for studying enzyme kinetics and metabolic regulation .

Material Science

The compound's unique properties have led to exploration within material science, particularly in creating novel materials with specific characteristics such as thermal stability and chemical resistance. Research into polymer composites incorporating isoxazole derivatives shows promise for applications in electronics and protective coatings .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in various chromatographic techniques. Its use facilitates the accurate quantification of related substances within complex mixtures, proving essential for quality control in pharmaceutical manufacturing and environmental monitoring .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory drugs; significant therapeutic potential
AgrochemicalsEnhances efficacy of herbicides and fungicides; improves crop yields
Biochemical ResearchInvestigates metabolic pathways; aids enzyme interaction studies
Material ScienceUsed in creating materials with improved thermal stability and chemical resistance
Analytical ChemistryEmployed as a standard reference material for accurate quantification

Comparison with Similar Compounds

Structural Comparison

The structural features of 5-methylisoxazole-4-acetonitrile and related compounds are summarized in Table 1.

Table 1: Structural Features of this compound and Analogs

Compound Core Structure Substituents Key Functional Groups Reference
This compound Isoxazole Methyl (C5), acetonitrile (C4) Nitrile, methyl N/A
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile Thiazole-benzimidazole Acetonitrile, amine Nitrile, amine
11i (Xanthenone-isoxazole hybrid) Xanthenone 5-Amino-3-methylisoxazole, methoxy, dimethyl Amino, methyl, ketone
5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylate Isoxazole Trimethylphenyl, methyl ester Ester, methyl

Key Observations :

  • The acetonitrile group in the target compound distinguishes it from ester- or amine-substituted analogs, influencing polarity and reactivity.
  • Hybrid systems (e.g., xanthenone-isoxazole in 11i) exhibit enhanced structural complexity and higher melting points due to extended conjugation .

Physical and Spectral Properties

Table 2: Physical Properties of Analogs

Compound Melting Point (°C) Spectral Data (Key Peaks) Reference
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile 119–120 IR: 2210 cm⁻¹ (C≡N); 1H NMR: δ 3.65 (s, CH3), 7.32–7.89 (benzimidazole H)
11i (Xanthenone-isoxazole hybrid) 210–211 1H NMR: δ 2.28 (s, CH3), 6.82 (xanthenone H); MS: m/z 365 [M+H]+
Compound 117 () Not reported 1H NMR: δ 2.33 (s, MesCH3), 5.05 (dq, H5); IR: 1720 cm⁻¹ (C=O ester)

Key Observations :

  • Nitrile-containing analogs (e.g., ) show characteristic IR absorptions near 2200 cm⁻¹.
  • Higher melting points in xanthenone hybrids (e.g., 11i) correlate with increased molecular rigidity .

Reactivity and Chemical Behavior

  • This compound : Expected to undergo nitrile hydrolysis to carboxylic acids or participate in cycloadditions.
  • Compound 117 : Reduction with L-Selectride® yields trans-2-isoxazolines, demonstrating the influence of ester substituents on reaction pathways .
  • 11i–11m (): Stability under acidic/basic conditions due to aromatic xanthenone frameworks, enabling applications in medicinal chemistry .

Biological Activity

5-Methylisoxazole-4-acetonitrile is a compound belonging to the isoxazole family, which is characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 1824462-79-4) is defined by its molecular formula C6H6N2OC_6H_6N_2O. The presence of the isoxazole ring contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of bases like triethylamine. This approach allows for the formation of various substituted isoxazoles, which can exhibit different biological activities depending on the substituents used .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various isoxazole derivatives, compounds containing the isoxazole ring demonstrated potent antimicrobial effects against a range of bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including SW620 and HCT116, with observed GI50 values around 0.35 μM. This suggests that it may act as a potential lead compound in cancer drug development .

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme activity and receptor interactions, which can lead to altered cellular signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation and survival, thus contributing to its anticancer effects .

Study on Antimicrobial Evaluation

A detailed study evaluated several isoxazole derivatives, including this compound, for their antimicrobial properties. The results indicated a strong correlation between structural modifications on the isoxazole ring and antimicrobial potency. The study also highlighted how variations in substituents could enhance or diminish biological activity .

Kinase Inhibition Study

In another investigation focusing on kinase inhibition, derivatives of this compound were found to significantly inhibit Aurora kinases, crucial for cell cycle regulation. The binding affinity was determined using crystallography, revealing insights into how structural features contribute to their inhibitory effects .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in cancer cell lines (GI50 ~ 0.35 μM)
Kinase InhibitionSignificant inhibition of Aurora kinases

Q & A

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Pilot-scale reactions face heat dissipation and mixing inefficiencies. Continuous flow reactors (microfluidic systems) mitigate these issues. details recrystallization protocols (ethanol/water) to achieve >99% enantiomeric excess (ee) using chiral auxiliaries .

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